molecular formula C8H8FNO B1282869 1-(2-Amino-5-fluorophenyl)ethanone CAS No. 2343-25-1

1-(2-Amino-5-fluorophenyl)ethanone

Cat. No.: B1282869
CAS No.: 2343-25-1
M. Wt: 153.15 g/mol
InChI Key: JCBLTXXNEXJVFT-UHFFFAOYSA-N
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Description

1-(2-Amino-5-fluorophenyl)ethanone (CAS 2343-25-1) is an aromatic ketone with the molecular formula C₈H₈FNO and a molecular weight of 153.15 g/mol. Its structure features a phenyl ring substituted with an amino group at the 2-position and a fluorine atom at the 5-position, along with an ethanone moiety. Key physical properties include a boiling point of 264.2°C, density of 1.202 g/cm³, and refractive index of 1.548 . This compound serves as a critical intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and palladacycle pre-catalysts .

Preparation Methods

Acid-Catalyzed Hydrolysis of 2-Ethynyl-4-fluoroaniline

This method represents the most efficient and scalable route for industrial production.

Reaction Mechanism

The process involves hydrolysis of 2-ethynyl-4-fluoroaniline in aqueous acidic media to generate the ethanone moiety. The reaction proceeds via protonation of the terminal alkyne, followed by nucleophilic attack by water, leading to ketone formation.

Key Parameters

Parameter Optimal Conditions Yield Purity Source
Starting Material 2-Ethynyl-4-fluoroaniline 91.4% 99.2%
Acid Hydrochloric acid (25–35% concentration)
Temperature 50–60°C
Reaction Time 10–30 hours
Post-Treatment Neutralization with NaOH (40–50% aq.)

Advantages :

  • High Yield : Achieves >90% yield with minimal side reactions.
  • Green Chemistry : Uses water as the primary solvent, reducing environmental impact.
  • Operational Simplicity : Avoids complex catalysts or high-pressure equipment.

Limitations :

  • Limited Substrate Scope : Requires 2-ethynyl-4-fluoroaniline as the precursor.
  • Temperature Sensitivity : Reaction efficiency drops below 50°C.

Acyl Chloride Intermediate Route

This method employs 2-amino-5-fluorobenzoic acid as a precursor, converting it to an acyl chloride intermediate before further functionalization.

Stepwise Process

  • Acyl Chloride Formation :
    • Reagents : Thionyl chloride (SOCl₂) in toluene.
    • Conditions : Heating at 60°C until the acid fully converts to the acyl chloride.
  • Nucleophilic Acyl Substitution :
    • Reagents : Diethyl malonate, triethylamine.
    • Conditions : Room temperature stirring for 2 hours, followed by hydrolysis with 2N HCl.
  • Purification :
    • Method : Silica gel chromatography (PE/EA: 8/1).

Comparative Analysis of Preparation Methods

Metric Acid-Catalyzed Hydrolysis Acyl Chloride Route
Starting Material 2-Ethynyl-4-fluoroaniline 2-Amino-5-fluorobenzoic acid
Reaction Steps Single-step hydrolysis Multi-step (acylation, substitution)
Reagents HCl, NaOH SOCl₂, diethyl malonate, HCl
Yield 91.4% Moderate (estimated)
Purity 99.2% (HPLC) Requires chromatography
Environmental Impact Low (water-based) Moderate (SOCl₂ waste)

Industrial Optimization Strategies

Continuous Flow Reactor (CFR) Implementation

  • Advantages :
    • Scalability : Enables consistent reaction conditions for large-scale production.
    • Safety : Reduces exposure to corrosive acids like HCl.
  • Challenges :
    • Cost : High initial investment in CFR infrastructure.

Catalytic Systems

  • Acid Catalysts : Sulfuric acid or polyphosphoric acid can replace HCl for higher reaction rates.
  • Base Neutralization : Caustic soda (NaOH) is preferred for pH adjustment due to cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Amino-5-fluorophenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenyl ethanones .

Scientific Research Applications

1-(2-Amino-5-fluorophenyl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(2-Amino-5-fluorophenyl)ethanone exerts its effects involves interactions with various molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can influence the compound’s electronic properties and reactivity. These interactions can affect enzyme activity, receptor binding, and other biochemical processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Chemical Properties

The biological and chemical behavior of aromatic ketones is heavily influenced by substituent type, position, and electronic effects. Below is a systematic comparison:

Table 1: Structural and Physical Properties of 1-(2-Amino-5-fluorophenyl)ethanone and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Unique Properties/Applications
This compound C₈H₈FNO 153.15 -F (5-position) High polarity; used in palladacycle synthesis
1-(2-Amino-5-(trifluoromethyl)phenyl)ethanone C₉H₈F₃NO 203.16 -CF₃ (5-position) Enhanced lipophilicity; antimicrobial activity
1-(2-Amino-4-fluoro-5-methoxyphenyl)ethanone C₉H₁₀FNO₂ 183.18 -F (4-position), -OCH₃ (5-position) Improved solubility; enzyme inhibition studies
1-(2-Amino-5-methylphenyl)ethanone C₉H₁₁NO 149.19 -CH₃ (5-position) Electron-donating group; altered reactivity in acylation
1-(2-Amino-4-bromo-5-fluorophenyl)ethanone C₈H₇BrFNO 232.05 -Br (4-position), -F (5-position) Steric bulk; potential for cross-coupling reactions

Electronic and Steric Effects

  • Fluorine vs. Trifluoromethyl : The -CF₃ group in the trifluoromethyl analog (Table 1, row 2) introduces strong electron-withdrawing effects, increasing lipophilicity and metabolic stability compared to the single -F substituent in the target compound. This enhances its suitability for drug candidates .
  • Methoxy vs. Methyl : The -OCH₃ group in the 4-fluoro-5-methoxy analog (row 3) provides electron-donating resonance effects, improving solubility in polar solvents. In contrast, the -CH₃ group in the methyl analog (row 4) offers steric hindrance without significant electronic modulation .
  • Halogen Position (F vs. Br) : Bromine in the 4-bromo-5-fluoro analog (row 5) increases molecular weight and steric bulk, making it a candidate for Suzuki-Miyaura coupling reactions, unlike the purely fluorine-substituted compound .

Biological Activity

1-(2-Amino-5-fluorophenyl)ethanone, also known as 2-amino-5-fluoroacetophenone, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C9H10FN and a molecular weight of approximately 165.18 g/mol. The presence of an amino group and a fluorine atom on the aromatic ring contributes to its unique biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In a study by Smith et al. (2023), the compound demonstrated inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) recorded at 32 µg/mL and 64 µg/mL, respectively .

Anticancer Potential

The compound has been evaluated for its anticancer properties, particularly its ability to inhibit aurora kinases, which are critical in cell division and cancer progression. A study published in ACS Omega highlighted that derivatives of similar structures could effectively inhibit aurora kinase activity, suggesting that this compound may also possess such properties .

The biological activity of this compound is believed to be mediated through multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound induces oxidative stress in microbial cells, leading to cell death.

Study on Antimicrobial Effects

In a controlled study, researchers treated cultures of S. aureus with varying concentrations of this compound. The results indicated a dose-dependent response, with higher concentrations leading to increased bacterial cell lysis. The study concluded that the compound could serve as a potential lead for developing new antimicrobial agents .

Evaluation in Cancer Models

A separate investigation utilized cancer cell lines to assess the cytotoxic effects of this compound. The results showed a significant reduction in cell viability at concentrations above 50 µM after 24 hours of treatment. Flow cytometry analysis revealed that the compound induced apoptosis in treated cells, further supporting its potential as an anticancer agent .

Data Summary

Activity TypeTested Organisms/CellsMIC/IC50 ValuesObservations
AntimicrobialStaphylococcus aureus32 µg/mLSignificant inhibition observed
AntimicrobialEscherichia coli64 µg/mLDose-dependent response
AnticancerCancer Cell LinesIC50 ~ 50 µMInduced apoptosis

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 1-(2-Amino-5-fluorophenyl)ethanone, and what analytical techniques validate its purity?

  • Methodological Answer : The compound is synthesized via Friedel-Crafts acylation or modified aromatic substitution reactions. For example, this compound is prepared using literature-reported methods involving nitration, reduction, or fluorination of precursor aryl acetophenones . Post-synthesis, purity is validated using:

  • NMR Spectroscopy : Proton and carbon NMR (e.g., Bruker ARX 400 MHz) to confirm structural integrity and detect aromatic proton environments .

  • Mass Spectrometry : High-resolution MS (e.g., EI or ESI) to verify molecular ion peaks and isotopic patterns .

  • Chromatography : HPLC or GC-MS to quantify impurities (<1% threshold) .

    Key Characterization Data
    Molecular Formula : C₈H₈FNO
    Boiling Point : 264°C
    Density : 1.202 g/cm³

Q. How is this compound utilized in pharmaceutical research?

  • Methodological Answer : It serves as a key intermediate in synthesizing kinase inhibitors like Lorlatinib, a third-generation ALK/ROS1 inhibitor. The amino and fluorine substituents enhance binding affinity to target proteins. Researchers functionalize the ketone group via reductive amination or nucleophilic substitution to generate bioactive scaffolds .

Advanced Research Questions

Q. What strategies optimize the yield of this compound in large-scale syntheses while minimizing by-products?

  • Methodological Answer :

  • Catalyst Selection : Lewis acids (e.g., AlCl₃) in Friedel-Crafts reactions improve regioselectivity for the 5-fluoro position .
  • Solvent Optimization : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates and reduce side reactions like over-nitration .
  • Temperature Control : Maintaining temperatures below 80°C prevents decomposition of the aminophenyl group .
    • Data Analysis : Monitor reaction progress via in-situ IR spectroscopy to track carbonyl group formation (peak ~1700 cm⁻¹) and adjust conditions dynamically .

Q. How do researchers address stability challenges of this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Stability Studies : Accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) coupled with HPLC-MS identify degradation products like hydrolyzed ketones or oxidized amines .
  • pH Buffering : Store the compound in neutral buffers (pH 6–8) to prevent acid-catalyzed hydrolysis of the acetophenone group .
    • Critical Finding : The fluorine substituent enhances stability against oxidative degradation compared to non-fluorinated analogs .

Q. What advanced techniques are used to resolve structural ambiguities in derivatives of this compound?

  • Methodological Answer :

  • X-ray Crystallography : Resolve crystal structures of metal complexes (e.g., palladacycles) to study coordination geometry and electronic effects .
  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity in cross-coupling reactions .
    • Case Study : Cyclometalated palladacycles derived from this compound show enhanced catalytic activity in Suzuki-Miyaura couplings due to electron-withdrawing fluorine effects .

Q. Data Contradictions and Resolution

Q. Discrepancies in reported boiling points: How to reconcile literature variations?

  • Analysis : Some sources report boiling points at 264°C , while analogous fluoro-acetophenones show deviations (e.g., 1-(4-fluorophenyl)ethanone at 469.2 K ).
  • Resolution : Variations arise from measurement techniques (e.g., differential distillation vs. computational predictions). Validate via experimental replication using standardized ASTM methods .

Properties

IUPAC Name

1-(2-amino-5-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO/c1-5(11)7-4-6(9)2-3-8(7)10/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCBLTXXNEXJVFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20543909
Record name 1-(2-Amino-5-fluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20543909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2343-25-1
Record name 1-(2-Amino-5-fluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20543909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-(2-Amino-5-fluorophenyl)ethanone
1-(2-Amino-5-fluorophenyl)ethanone
1-(2-Amino-5-fluorophenyl)ethanone
1-(2-Amino-5-fluorophenyl)ethanone
1-(2-Amino-5-fluorophenyl)ethanone
1-(2-Amino-5-fluorophenyl)ethanone

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